1-(3,5-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride
Description
1-(3,5-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a 3,5-dimethylpiperidin-1-yl group and a 3-methoxyphenoxy moiety. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. The 3-methoxyphenoxy group is critical for receptor binding, as seen in structurally related β-blockers and calcium channel blockers like metoprolol and benidipine ().
Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-13-7-14(2)10-18(9-13)11-15(19)12-21-17-6-4-5-16(8-17)20-3;/h4-6,8,13-15,19H,7,9-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWKHQKLKVNQBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2=CC=CC(=C2)OC)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antihypertensive Agents
Research indicates that compounds with similar structures have been developed as potential antihypertensive agents. The presence of the piperidine moiety allows for interaction with adrenergic receptors, which can modulate blood pressure effectively. Studies have shown that derivatives of piperidine can exhibit dual-action properties, targeting both alpha and beta receptors to manage hypertension .
Central Nervous System (CNS) Activity
The compound's structure suggests potential CNS activity due to its ability to cross the blood-brain barrier. Piperidine derivatives are often explored for their neuropharmacological effects, including anxiolytic and antidepressant properties. The methoxyphenoxy group may enhance lipophilicity, thus improving brain penetration .
Antidepressant and Anxiolytic Effects
Research into related compounds has demonstrated efficacy in treating mood disorders. The dual mechanism of action—acting on both serotonin and norepinephrine pathways—makes such compounds promising candidates for further development in treating depression and anxiety disorders .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- Piperidine vs.
- Phenoxy Substituents: The 3-methoxy group in the target compound may enhance lipophilicity compared to halogenated analogues (), affecting blood-brain barrier penetration.
- Pharmacological Divergence: Benidipine () and metoprolol () demonstrate how minor structural differences (e.g., dihydropyridine vs. propanolamine cores) lead to distinct mechanisms (Ca²⁺ blockade vs. β-adrenergic antagonism).
Physicochemical and Analytical Comparisons
- Solubility: The hydrochloride salt of the target compound likely improves aqueous solubility relative to neutral analogues like 1-(3-benzyl-2-imino-benzimidazolyl)-3-(3-methoxyphenoxy)propan-2-ol (), which lacks ionizable groups.
- Synthetic Challenges: The adamantane-substituted analogue () requires specialized suppliers (e.g., Dynamit Nobel, Synth Services), indicating synthetic complexity due to steric bulk.
- Chromatographic Behavior : LCMS data for related compounds (: Rt=1.01 min, m/z=404) suggest that the target compound would exhibit similar retention times and mass spectra, aiding in purity assessment.
Commercial and Regulatory Considerations
- Supplier Diversity : The target compound’s adamantane-substituted variant is supplied globally by firms like Wuhan Kemi-Works and Simagchem (), reflecting industrial scalability.
- Impurity Profiles: Analogous propanolamine derivatives () are regulated for impurities (e.g., diastereomers, residual solvents), emphasizing the need for stringent quality control.
Q & A
Q. What are the recommended methods for synthesizing and purifying 1-(3,5-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride?
Synthesis typically involves nucleophilic substitution reactions between 3,5-dimethylpiperidine and 3-methoxyphenoxypropanol intermediates under controlled conditions. Key steps include:
- Stepwise alkylation : Reacting 3-methoxyphenol with epichlorohydrin to form the propanol backbone, followed by piperidine substitution .
- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (ethanol/water) to achieve >95% purity .
- Salt formation : Treatment with hydrochloric acid to stabilize the hydrochloride salt .
Q. How can structural characterization be performed to confirm the compound’s identity?
- X-ray crystallography : Use SHELX software for refining crystal structures to confirm stereochemistry and hydrogen bonding patterns .
- Spectroscopic analysis :
- NMR : H and C NMR to verify methyl (δ ~1.2 ppm) and methoxy (δ ~3.8 ppm) groups .
- FT-IR : Peaks at 3300–3500 cm (O–H stretch) and 1250 cm (C–O–C ether linkage) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- In vitro receptor binding : Screen for adrenergic or serotonergic receptor affinity using radioligand displacement assays (e.g., α-adrenoceptor models) .
- Cytotoxicity screening : MTT assays on HEK-293 or HepG2 cell lines to assess acute toxicity (IC values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological efficacy across studies?
- Dose-response validation : Replicate experiments across multiple cell lines (e.g., CHO vs. COS-7) to rule out cell-specific effects .
- Metabolic stability testing : Use liver microsomes (human/rat) to assess if metabolite interference explains variability .
- Computational docking : Compare binding poses in receptor active sites (e.g., using AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with piperidine N) .
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action?
- Knockdown/knockout models : CRISPR/Cas9-edited cells lacking target receptors (e.g., β-adrenoceptor) to isolate pathway effects .
- Calcium flux assays : Fluorometric imaging (Fluo-4 dye) to measure intracellular Ca changes post-treatment .
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
Q. How can researchers address discrepancies in solubility and stability data?
- pH-dependent solubility studies : Measure solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to guide formulation .
- Forced degradation studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 28 days, monitoring degradation via HPLC .
Q. What strategies are effective for improving selectivity over structurally similar analogs?
- SAR optimization : Modify the 3-methoxyphenoxy group (e.g., replace methoxy with ethoxy) to reduce off-target binding .
- Co-crystallization : Resolve target-ligand complexes to identify critical binding residues (e.g., piperidine-methyl interactions) .
Methodological Guidance for Data Analysis
Q. How should researchers analyze conflicting crystallographic data?
Q. What computational tools are recommended for predicting pharmacokinetic properties?
- SwissADME : Predict logP (lipophilicity), BBB permeability, and CYP450 interactions .
- PASS Online : Forecast anti-inflammatory or analgesic activity based on structural motifs .
Comparative Studies with Analogues
Q. How does this compound compare to 1-(4-Allyl-2-methoxyphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride?
- Structural differences : The allyl group enhances π-π stacking but reduces aqueous solubility vs. the 3,5-dimethylpiperidine variant .
- Biological activity : The allylated analog shows higher α-adrenoceptor affinity (K = 12 nM vs. 18 nM) but faster hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
